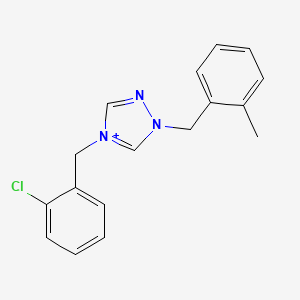![molecular formula C20H25N5O5S B13361423 2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13361423.png)
2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate typically involves multiple steps. One common approach is the cyclocondensation of hydrazino functional groups with appropriate reagents to form the triazole ring, followed by further reactions to introduce the thiadiazole moiety . The reaction conditions often involve refluxing in ethanol with a catalytic amount of piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different pharmacological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological systems are of interest for developing new drugs and understanding biochemical pathways.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate involves its interaction with specific molecular targets and pathways. The triazole and thiadiazole moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: An antifungal drug containing a triazole moiety.
Voriconazole: Another antifungal agent with a triazole structure.
Trazodone: An antidepressant that includes a triazole ring.
Uniqueness
What sets 2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate apart from these compounds is the presence of both triazole and thiadiazole rings, which may confer unique pharmacological properties and potential for diverse therapeutic applications .
Propiedades
Fórmula molecular |
C20H25N5O5S |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
[2,6-dimethoxy-4-[3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl] ethyl carbonate |
InChI |
InChI=1S/C20H25N5O5S/c1-5-29-20(26)30-16-14(27-3)10-13(11-15(16)28-4)18-23-25-17(21-22-19(25)31-18)12-6-8-24(2)9-7-12/h10-12H,5-9H2,1-4H3 |
Clave InChI |
SYJVCZCLOBRFIZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC1=C(C=C(C=C1OC)C2=NN3C(=NN=C3S2)C4CCN(CC4)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


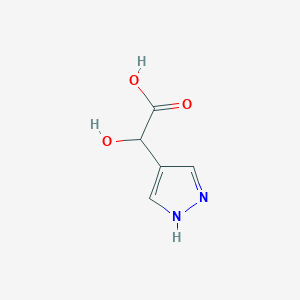
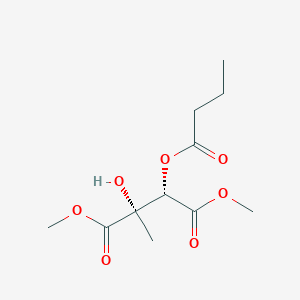
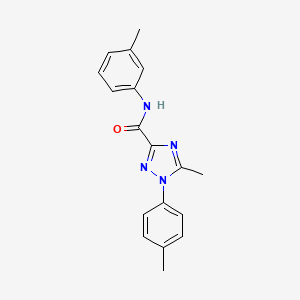
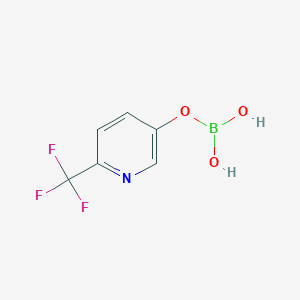

![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B13361368.png)
![2-[(5-Bromo-2-fluorophenyl)amino]propanamide](/img/structure/B13361372.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol](/img/structure/B13361381.png)
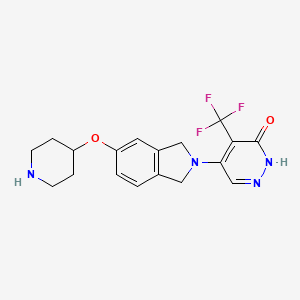
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13361395.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13361396.png)

![6-(2-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361409.png)
